molecular formula C13H19NO3 B5467607 2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide

2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide

Cat. No. B5467607
M. Wt: 237.29 g/mol
InChI Key: AHMXBVWBAAPFBY-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in oxidative stress and inflammation. It may also modulate various signaling pathways that are implicated in the development of diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are implicated in the development of various diseases. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide is its ability to exhibit antioxidant and anti-inflammatory properties. This makes it a valuable compound for studying the mechanisms of oxidative stress and inflammation in various diseases. However, its limitations include its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide. These include investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and optimizing its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine its safety and toxicity profile in vivo.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields. Its antioxidant and anti-inflammatory properties make it a valuable compound for studying the mechanisms of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide involves the reaction of 2,5-dimethylfuran with tetrahydrofurfurylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield the final product. This method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide has been studied for its potential application as a bioactive compound. Research has shown that it exhibits antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2,5-dimethyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-8-7-11(10(3)17-8)13(15)14-9(2)12-5-4-6-16-12/h7,9,12H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMXBVWBAAPFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC(C)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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